molecular formula C21H16N2O3S B14176541 5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 4823-25-0

5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B14176541
CAS No.: 4823-25-0
M. Wt: 376.4 g/mol
InChI Key: LTUSSWFTWVUEBA-UHFFFAOYSA-N
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Description

5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is an organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a thiazolidine ring, a phenyl group, and a phenoxyphenyl group. Its diverse chemical properties make it a valuable subject of study in medicinal chemistry, materials science, and other related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of 4-phenoxyaniline with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazolidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Halides, amines; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: Another compound with a phenoxyphenyl group, known for its use as an intermediate in the synthesis of therapeutic agents.

    4-Phenoxyphenyl isothiocyanate: A related compound used in the synthesis of various thiazolidine derivatives.

Uniqueness

5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidine ring structure, in particular, is associated with a range of biological activities, making it a valuable compound for drug discovery and development.

Properties

CAS No.

4823-25-0

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

5-(4-phenoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H16N2O3S/c24-20-19(27-21(25)23(20)16-7-3-1-4-8-16)22-15-11-13-18(14-12-15)26-17-9-5-2-6-10-17/h1-14,19,22H

InChI Key

LTUSSWFTWVUEBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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